molecular formula C14H21NOS B7500462 1-(Azocan-1-yl)-3-thiophen-3-ylpropan-1-one

1-(Azocan-1-yl)-3-thiophen-3-ylpropan-1-one

Cat. No.: B7500462
M. Wt: 251.39 g/mol
InChI Key: BHXXZGIYTKNDNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azocan-1-yl)-3-thiophen-3-ylpropan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both a nitrogen and sulfur atom in its structure.

Mechanism of Action

The mechanism of action of 1-(Azocan-1-yl)-3-thiophen-3-ylpropan-1-one is not fully understood. However, it has been suggested that it may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro. However, its effects on biochemical and physiological processes in vivo are not well understood. Further studies are needed to determine its pharmacokinetics and pharmacodynamics in animal models and humans.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(Azocan-1-yl)-3-thiophen-3-ylpropan-1-one in lab experiments is its relatively simple synthesis method. It can be synthesized using readily available starting materials and does not require complex equipment. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(Azocan-1-yl)-3-thiophen-3-ylpropan-1-one. One direction is to further investigate its anti-inflammatory and anti-cancer properties in vivo. Another direction is to explore its potential as a building block for the synthesis of new materials with unique properties. Additionally, its potential as a COX-2 inhibitor and its effects on other biochemical and physiological processes should be further studied.

Synthesis Methods

The synthesis of 1-(Azocan-1-yl)-3-thiophen-3-ylpropan-1-one can be achieved through several methods. One of the most common methods is the reaction of 1-azacycloheptan-1-one with 3-bromothiophene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) and requires careful control of temperature and reaction time.

Scientific Research Applications

1-(Azocan-1-yl)-3-thiophen-3-ylpropan-1-one has been studied extensively for its potential applications in various fields such as organic synthesis, materials science, and medicinal chemistry. It has been used as a building block for the synthesis of various heterocyclic compounds and has shown promising results in the development of new materials such as organic semiconductors. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory and anti-cancer agent.

Properties

IUPAC Name

1-(azocan-1-yl)-3-thiophen-3-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NOS/c16-14(7-6-13-8-11-17-12-13)15-9-4-2-1-3-5-10-15/h8,11-12H,1-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXXZGIYTKNDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)CCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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